molecular formula C23H22N2O2 B7708568 N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide

N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide

Cat. No.: B7708568
M. Wt: 358.4 g/mol
InChI Key: OLGOKDCQPFSIRD-LFVJCYFKSA-N
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Description

N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide typically involves the reaction of 4-methoxybenzaldehyde with 4-methylphenylamine to form a Schiff base. This Schiff base is then reacted with phenylacetyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production, and implementing purification steps to achieve the desired product purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can regenerate the starting amines and aldehydes.

Scientific Research Applications

N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide involves its interaction with specific molecular targets. The Schiff base structure allows it to form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in multiple fields of research .

Properties

IUPAC Name

N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-18-7-9-21(10-8-18)17-27-22-13-11-20(12-14-22)16-24-25-23(26)15-19-5-3-2-4-6-19/h2-14,16H,15,17H2,1H3,(H,25,26)/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGOKDCQPFSIRD-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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